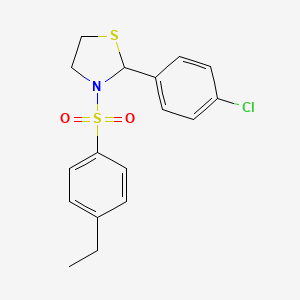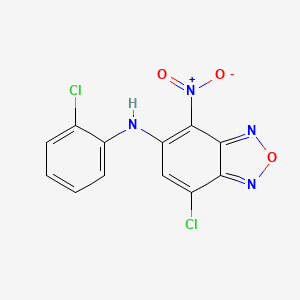![molecular formula C23H19N5 B11650314 1-(2-methylphenyl)-N-[(1E)-4-methylphthalazin-1(2H)-ylidene]-1H-benzimidazol-5-amine](/img/structure/B11650314.png)
1-(2-methylphenyl)-N-[(1E)-4-methylphthalazin-1(2H)-ylidene]-1H-benzimidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、系統名で3-(4-エトキシフェニル)-1-ヒドロキシ-1-(4-メチルフェニル)-1H,2H,5H,6H,7H,8H,9H-ピラゾロ[1,2-a][1,2]ジアゼピン-4-イウム ブロミド としても知られており、ヘテロ環状有機分子のクラスに属します。 その化学式はC23H29BrN2O2 です .
2. 製法
合成経路:: この化合物の合成経路は、いくつかの段階を含みます。一般的なアプローチの1つは、適切な条件下で2-メチルベンゾイミダゾールと4-メチルフタラジン-1(2H)-オンを縮合させることです。得られた中間体は、さらなる反応によって標的化合物になります。
工業生産:: 工業規模での生産方法は広く文書化されていませんが、研究室では特定の用途のためにこの化合物を合成することがよくあります。
3. 化学反応の分析
反応性:: 1-(2-メチルフェニル)-N-[(1E)-4-メチルフタラジン-1(2H)-イリデン]-1H-ベンゾイミダゾール-5-アミンは、さまざまな化学反応に関与することができます。
酸化: 酸化反応を起こし、酸化誘導体を生成することがあります。
還元: 還元プロセスにより、化合物の還元形が得られます。
置換: 芳香環上の置換基は、置換反応によって修飾することができます。
酸化: 過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) などの酸化剤。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤。
置換: さまざまなハロゲン化剤(例:臭素、塩素)または求核置換試薬(例:アジ化ナトリウム、ハロアルカン)。
主な生成物:: 形成される特定の生成物は、反応条件と置換基によって異なります。酸化によりヒドロキシル化誘導体が得られる場合があり、還元によりアミン誘導体が得られる可能性があります。
4. 科学研究での応用
1-(2-メチルフェニル)-N-[(1E)-4-メチルフタラジン-1(2H)-イリデン]-1H-ベンゾイミダゾール-5-アミンは、次のような用途があります。
化学: 新しいヘテロ環状化合物の設計における構成要素として。
生物学: 潜在的な生物活性、例えば、酵素阻害剤として。
医学: 治療特性(例:抗癌剤、抗菌剤)について調査されています。
産業: 材料科学や触媒で使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[1-(2-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-YL]PHTHALAZIN-1-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methylbenzene and an appropriate catalyst such as aluminum chloride.
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of a suitable hydrazine derivative with a dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-METHYL-N-[1-(2-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-YL]PHTHALAZIN-1-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
4-METHYL-N-[1-(2-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-YL]PHTHALAZIN-1-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural properties.
作用機序
この化合物の作用機序には、特定の分子標的または経路との相互作用が含まれます。これらのメカニズムを完全に解明するには、さらなる研究が必要です。
6. 類似の化合物との比較
ユニークですが、2-ヒドロキシ-5-メチルアセトフェノン や2-フェニル-5-メチル-2H-1,2,3-トリアゾール-4-カルボン酸 などの関連化合物と構造的特徴を共有しています。
類似化合物との比較
Similar Compounds
4-METHYL-N-(2-METHYLPHENYL)BENZAMIDE: Shares a similar benzodiazole structure but lacks the phthalazine core.
4-METHYL-N,N-DIMETHYLANILINE: Contains a similar methylphenyl group but differs in the overall structure.
Uniqueness
4-METHYL-N-[1-(2-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-YL]PHTHALAZIN-1-AMINE is unique due to its combination of a phthalazine core with a benzodiazole ring and a methylphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
特性
分子式 |
C23H19N5 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
4-methyl-N-[1-(2-methylphenyl)benzimidazol-5-yl]phthalazin-1-amine |
InChI |
InChI=1S/C23H19N5/c1-15-7-3-6-10-21(15)28-14-24-20-13-17(11-12-22(20)28)25-23-19-9-5-4-8-18(19)16(2)26-27-23/h3-14H,1-2H3,(H,25,27) |
InChIキー |
TWWBXXNDEPLMBP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)NC4=NN=C(C5=CC=CC=C54)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl oxo(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate](/img/structure/B11650239.png)
![N-(4-Ethoxyphenyl)-2-[N-(2-ethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11650244.png)
![propan-2-yl 4-[(4Z)-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B11650247.png)
![(5Z)-1-(4-bromo-2-methylphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11650254.png)
![N,N,2-trimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11650255.png)
![5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11650263.png)
![5-[(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11650269.png)
![(6Z)-6-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650274.png)
![Ethyl 4-[(4-ethoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11650278.png)
![Ethyl 7-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11650283.png)

![cyclohexyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11650287.png)
![Dimethyl 5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11650294.png)

